Ursolic acid acetate

Antimycobacterial Tuberculosis Selectivity Index

Ursolic acid acetate (3-Acetylursolic acid, CAS 7372-30-7) is a functionally distinct pentacyclic triterpenoid, not a mere analog of ursolic acid. C-3 acetylation delivers >14-fold enhanced anti-mycobacterial potency (MIC 3.4 µg/mL vs. M. tuberculosis) and a high selectivity index (SI 96.59), minimizing non-specific cytotoxicity. Documented activity against Gram-positive pathogens (S. pneumoniae MIC 4.81 µM) and KB cytotoxicity (IC50 8.4 µM) make it an ideal tool compound for TB drug discovery, oncology mechanistic studies, and antibacterial SAR campaigns. Insist on this specific acetylated derivative—generic substitution with ursolic acid or betulinic acid compromises experimental validity and selectivity.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
CAS No. 7372-30-7
Cat. No. B197742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsolic acid acetate
CAS7372-30-7
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)
InChIKeyPHFUCJXOLZAQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ursolic Acid Acetate (CAS 7372-30-7): A Differentiated Pentacyclic Triterpenoid Derivative for Targeted Research Applications


Ursolic acid acetate (3-Acetylursolic acid, CAS 7372-30-7) is a chemically modified pentacyclic triterpenoid derived from ursolic acid, a naturally occurring compound prevalent in various plant sources [1]. This acetylation at the C-3 hydroxyl group yields a distinct molecular entity (C32H50O4, MW 498.74) with a melting point of 279-280 °C and solubility profiles favorable for specific in vitro and in vivo experimental workflows .

Critical Differentiation: Why Ursolic Acid Acetate (CAS 7372-30-7) Cannot Be Replaced by its Parent Compound or Unmodified Analogs


Generic substitution of ursolic acid acetate with its parent compound, ursolic acid, or other pentacyclic triterpenes like betulinic acid is scientifically unjustified due to significant and quantifiable divergences in key performance metrics. The C-3 acetylation confers a distinct pharmacological fingerprint, resulting in marked differences in antimicrobial potency, cytotoxicity profiles, and selectivity indices [1]. Specifically, acetylation dramatically enhances anti-mycobacterial activity, with ursolic acid acetate exhibiting a >14-fold lower Minimum Inhibitory Concentration (MIC) compared to ursolic acid against M. tuberculosis [2]. Furthermore, this modification alters the compound's selectivity, creating a higher therapeutic window by reducing non-specific cytotoxicity relative to its anti-mycobacterial efficacy when compared to betulinic acid acetate [2]. These data establish that the acetylated derivative is not a mere analog but a functionally distinct chemical tool with unique properties for targeted research in infectious disease and oncology.

Quantitative Comparative Evidence for Ursolic Acid Acetate (CAS 7372-30-7): A Guide for Scientific Procurement


Enhanced Anti-Mycobacterial Potency: Ursolic Acid Acetate vs. Parent Ursolic Acid

Ursolic acid acetate (UAA) demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37RV compared to its parent compound, ursolic acid. This quantifiable difference establishes UAA as a more potent anti-mycobacterial agent, validating its use over the unmodified natural product for tuberculosis research [1].

Antimycobacterial Tuberculosis Selectivity Index

Superior Selectivity Index: Ursolic Acid Acetate vs. Betulinic Acid Acetate

When compared to another acetylated triterpene derivative, betulinic acid acetate, ursolic acid acetate exhibits a substantially higher Selectivity Index (SI) against HepG2 cells, indicating a wider therapeutic window and lower relative cytotoxicity at its effective anti-mycobacterial concentration [1].

Antimycobacterial Cytotoxicity Drug Safety Margin

Differential Cytotoxicity Profile: KB Cell Line Activity of Ursolic Acid Acetate

Ursolic acid acetate exhibits a specific and reproducible cytotoxic effect against KB cells (human oral epidermoid carcinoma), with a reported IC50 value of 8.4 µM [1]. While no direct comparative IC50 value for ursolic acid in the same assay was found in the primary literature, this activity defines a specific utility niche for the acetylated derivative in oncology research, distinct from its anti-infective applications.

Cancer Research Cytotoxicity KB Cells

Broad-Spectrum Antimicrobial Activity: Defined MICs Against Gram-Positive Pathogens

Ursolic acid acetate displays a profile of activity against multiple Gram-positive bacterial strains, including Bacillus cereus, Staphylococcus aureus, and Streptococcus pneumoniae, with quantifiable MIC values [1]. This establishes its utility in broad-spectrum antimicrobial research, with varying degrees of potency across different species that can guide target selection in microbiological studies.

Antimicrobial Gram-Positive Bacteria MIC

Recommended Research and Development Applications for Ursolic Acid Acetate (CAS 7372-30-7)


Anti-Tuberculosis Drug Discovery and Lead Optimization

Ursolic acid acetate is a prime candidate for use as a tool compound or starting point for medicinal chemistry campaigns focused on tuberculosis. Its superior anti-mycobacterial potency (MIC = 3.4 µg/mL) and high selectivity index (SI = 96.59) over betulinic acid acetate make it an ideal positive control or lead scaffold for screening assays, structure-activity relationship (SAR) studies, and mechanism of action investigations targeting M. tuberculosis [1].

Targeted Cancer Research Using KB Cell Line Models

The validated and reproducible cytotoxic activity of ursolic acid acetate against KB cells (IC50 = 8.4 µM) [1] makes it a useful agent for oncology research. Scientists investigating the molecular pathways of triterpenoid-induced apoptosis or cell cycle arrest can use this compound as a specific tool to probe mechanisms in human oral epidermoid carcinoma models.

Broad-Spectrum Antibacterial Mechanism Studies

With its defined MIC values against a panel of Gram-positive bacteria (B. cereus: 39.1 µM; S. aureus: 19.6 µM; S. pneumoniae: 4.81 µM) [1], ursolic acid acetate is well-suited for research into new antibacterial mechanisms. It can be used to explore bacterial membrane disruption, efflux pump inhibition, or other novel pathways in both susceptible and resistant bacterial strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ursolic acid acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.